molecular formula C21H18N4O2 B2666428 N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923121-08-8

N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2666428
CAS No.: 923121-08-8
M. Wt: 358.401
InChI Key: XIBZEIQDCYQQEP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine core. The structure includes:

  • 5-Methyl group: Enhances steric stability and modulates electronic properties.
  • 2-Phenyl substituent: Contributes to lipophilicity and π-π stacking interactions.
  • N-Benzyl carboxamide: A critical pharmacophore for target binding, likely influencing selectivity and potency .

Properties

IUPAC Name

N-benzyl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-24-13-17(20(26)22-12-15-8-4-2-5-9-15)19-18(14-24)21(27)25(23-19)16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBZEIQDCYQQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrazolo[4,3-c]pyridine core. Subsequent functionalization steps, such as benzylation, methylation, and carboxamidation, are carried out to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Studies :
    • A study demonstrated that pyrazole derivatives exhibited IC50 values ranging from 0.39 µM to 4.2 µM against several cancer cell lines, indicating strong anticancer activity .
    • Another investigation reported that derivatives of pyrazole showed promising results against MCF7 and HCT116 cell lines with IC50 values below 1 µM .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties:

  • Mechanism of Action : The compound may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation.
  • Research Findings : Recent literature indicates that pyrazole derivatives can reduce inflammation markers in vitro and in vivo models .

Synthesis and Multicomponent Reactions

The synthesis of this compound often employs multicomponent reactions (MCRs), which facilitate the efficient assembly of complex molecules:

Synthesis MethodAdvantages
Multicomponent ReactionsHigh efficiency and diversity in product formation
Traditional SynthesisMore control over individual reaction steps

Broader Biomedical Applications

The pyrazole scaffold has been extensively studied for various biomedical applications beyond anticancer and anti-inflammatory effects:

  • Antimicrobial Activity : Several studies have shown that pyrazole derivatives possess antibacterial and antifungal properties .
  • Enzyme Inhibition : Compounds similar to N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine have been reported to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine-7-carboxamide Derivatives

Compound Name R-Group (Carboxamide) 5-Substituent Key Modifications/Effects References
Target Compound N-Benzyl Methyl Baseline for comparison; balanced lipophilicity
5-Benzyl-N-(3-methylphenyl)-... (923216-25-5) N-(3-Methylphenyl) Benzyl Increased steric bulk; potential for enhanced selectivity
5-Ethyl-N-(4-ethoxyphenyl)-... (923682-25-1) N-(4-Ethoxyphenyl) Ethyl Ethoxy group improves solubility; ethyl may reduce metabolic stability
5-Propyl-N-(2-methoxyethyl)-... (923233-41-4) N-(2-Methoxyethyl) Propyl Methoxyethyl enhances hydrophilicity; propyl extends half-life
5-Benzyl-N-cycloheptyl-... (923226-49-7) N-Cycloheptyl Benzyl Cycloheptyl introduces conformational rigidity
BG13474 (921507-40-6) N-(Oxolan-2-ylmethyl) Methyl Oxolane (tetrahydrofuran) improves solubility and bioavailability

Impact of Carboxamide Substituents

  • N-Benzyl (Target) : Balances lipophilicity and binding pocket compatibility. Benzyl groups are common in kinase inhibitors for π-π interactions .
  • N-(2-Methoxyethyl) : Polar methoxy group enhances aqueous solubility, critical for in vivo efficacy .

Role of 5-Substituents

  • Methyl (Target) : Optimal for metabolic stability without excessive steric hindrance.
  • Ethyl/Propyl : Longer alkyl chains increase lipophilicity but may reduce solubility and increase off-target interactions .

Biological Activity

N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly its anticancer and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The above data indicates that the compound exhibits promising activity against breast cancer (MCF7) and other cancer types.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and survival. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Reference
N-benzyl derivative70.82

The significant inhibition of COX enzymes suggests that this compound may be a viable candidate for further development as an anti-inflammatory agent.

Case Studies

  • Study on MCF7 Cell Line : A study conducted by Bouabdallah et al. demonstrated that the compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating strong cytotoxicity and potential as a therapeutic agent for breast cancer treatment .
  • Evaluation of Anti-inflammatory Properties : In another study assessing the anti-inflammatory properties of pyrazole derivatives, the compound showed a COX inhibition percentage of 70.82%, suggesting its effectiveness in reducing inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using activated carboxylic acid intermediates. A common approach involves:

Activation : Treat the carboxylic acid precursor with bis(pentafluorophenyl) carbonate (BPC) in acetonitrile (MeCN) and triethylamine (Et₃N) to form a reactive pentafluorophenyl ester .

Amine Coupling : React the activated ester with N-benzylamine derivatives under mild conditions (room temperature, 24 hours).

Purification : Use flash chromatography (silica gel, EtOAC/CH₂Cl₂–MeOH gradients) to isolate the product. Typical yields range from 55% to 72% depending on the amine substituent .

  • Example Protocol :

StepReagents/ConditionsTimeYield
ActivationBPC, Et₃N, MeCN, RT2 h-
CouplingAmine, RT24 h55–72%
PurificationSilica gel chromatography--

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 164–168 ppm) .
  • Infrared Spectroscopy (IR) : Detect characteristic bands for amide C=O (1684 cm⁻¹) and pyrimidinone NH (3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., m/z 468.2601 for C₂₅H₃₄N₅O₅) .

Q. What solvents and crystallization conditions optimize single-crystal growth for X-ray diffraction?

  • Methodological Answer : Slow evaporation of ethyl acetate–ethanol (3:2 v/v) solutions at 296 K produces diffraction-quality crystals. Ensure minimal impurities by recrystallizing from glacial acetic acid/acetic anhydride mixtures .

Advanced Research Questions

Q. How does the conformation of the pyrimidine ring influence biological activity?

  • Methodological Answer :

  • X-ray Crystallography : The pyrimidine ring adopts a flattened boat conformation (C5 deviates by 0.224 Å from the mean plane), affecting binding pocket compatibility .
  • Dihedral Angle Analysis : The fused thiazolopyrimidine ring forms an 80.94° angle with the phenyl group, modulating steric interactions in target proteins .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl moiety to enhance binding affinity to kinase targets .

Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) to rule out environmental variability.

Analytical Validation : Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics.

Statistical Analysis : Apply Grubbs’ test to identify outliers and ensure n ≥ 3 biological replicates .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without denaturing proteins.
  • Prodrug Design : Introduce phosphate or PEGylated groups on the carboxamide to improve hydrophilicity .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodological Answer :

  • Force Field Calibration : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water) for accurate ligand-protein interaction simulations.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations (100 ns) to account for protein flexibility, which static docking overlooks .

Key Research Gaps and Recommendations

  • Priority Areas :
    • Explore in vivo pharmacokinetics using radiolabeled analogs (e.g., ¹⁴C-labeled benzyl group).
    • Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™).

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